LX-2761 was developed as part of research efforts aimed at finding effective SGLT inhibitors to treat diabetes. It belongs to a class of compounds known as SGLT inhibitors, which are designed to block the reabsorption of glucose in the kidneys and intestines. The chemical structure of LX-2761 is characterized by its high affinity for SGLT1, with an IC50 value of approximately 2.2 nM, indicating its potency in inhibiting this transporter .
The synthesis of LX-2761 involves multiple chemical reactions that incorporate various functional groups essential for its activity as an SGLT inhibitor. Although specific synthetic pathways are proprietary and not fully disclosed in the literature, it typically includes:
The molecular structure of LX-2761 reveals several critical features that contribute to its function:
Cryo-electron microscopy studies have elucidated how LX-2761 interacts with the human SGLT1 transporter. The inhibitor binds within the substrate-binding site and stabilizes the outward-open conformation of SGLT1, effectively blocking glucose transport .
LX-2761 undergoes various chemical reactions during its interaction with SGLT1:
The mechanism by which LX-2761 exerts its inhibitory effect on SGLT1 involves several steps:
The compound has been characterized for its purity and stability using standard analytical techniques, confirming its suitability for research applications .
LX-2761 is primarily used in scientific research focused on:
Research continues into optimizing LX-2761's efficacy and exploring its role in clinical settings for metabolic disorders related to glucose regulation .
LX-2761 possesses a defined chemical identity with systematic nomenclature and established identifiers essential for scientific reproducibility and regulatory documentation.
Table 1: Chemical Identity Profile of LX-2761
Property | Value |
---|---|
CAS Registry Number | 1610954-97-6 |
Molecular Formula | C~32~H~47~N~3~O~6~S |
Systematic IUPAC Name | N-[2-(Dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide |
Alternative Designations | LX2761; Lx-2761; Chembl4074614; Schembl15741132; Bdbm176714 |
Molecular Weight | 601.80 g/mol |
SMILES Notation | CC1=CC=C([C@H]2C@HC@@HC@HC@@HO2)C=C1CC3=CC=C(CCCC(NC(C(NCCN(C)C)=O)(C)C)=O)C=C3 |
The compound's structural complexity is evidenced by its extended carbon chain (32 carbons), multiple chiral centers (specified stereochemistry at positions 2S,3R,4R,5S,6R), and presence of thioglycosidic linkage (methylsulfanyl group) [1] [3]. Its chemical stability under physiological conditions is a noted characteristic enabling consistent activity in the gastrointestinal environment [1].
The molecular architecture of LX-2761 integrates three distinct domains working cooperatively to achieve potent and selective transporter inhibition.
Table 2: Functional Domains of LX-2761
Structural Domain | Key Features | Functional Role |
---|---|---|
Thioglycoside Core | Modified glucose moiety with sulfur substitution at anomeric carbon; Stereospecific 3,4,5-trihydroxy configuration | Mimics natural glucose stereochemistry; Engages SGLT substrate-binding pocket |
Aromatic Linker System | Biphenyl-methylbutane spacer; Hydrophobic character | Positions inhibitor deep within transporter vestibule; Enhances binding affinity |
Hydrophilic Pharmacophore | Dimethylaminoethyl-propanamide terminus; Ionizable tertiary amine | Provides solubility; Contributes to low systemic absorption |
X-ray crystallographic and cryo-EM analyses reveal that LX-2761 binds within the substrate translocation pathway of SGLT proteins. The thioglycoside moiety forms critical hydrogen bonds with conserved residues (Q457, N78, S396) in the SGLT1 binding pocket, effectively mimicking the natural substrate glucose [7]. The aromatic biphenyl extension occupies a hydrophobic subpocket, creating additional van der Waals contacts with residues lining the extracellular vestibule (F101, M283, F453) [4] [7]. This dual binding strategy enables LX-2761 to mechanistically lock the transporter in an outward-open conformation, preventing the conformational shift necessary for glucose translocation [7] [10].
The compound's design incorporates strategic polarity – sufficient hydrophilicity to restrict systemic absorption after oral administration, yet adequate lipophilicity to interact with membrane-embedded transporters. This engineered dichotomy ensures predominant activity within the gastrointestinal lumen, aligning with its therapeutic objective of localized SGLT1 inhibition [5].
LX-2761 exhibits balanced inhibitory activity against both major sodium-glucose cotransporters, qualifying it as a dual SGLT1/SGLT2 inhibitor. Biochemical assays demonstrate nanomolar potency against human isoforms:
Table 3: Inhibitory Activity Profile of LX-2761
Transporter Isoform | IC₅₀ Value | Experimental System | Selectivity Ratio (SGLT2/SGLT1) |
---|---|---|---|
hSGLT1 | 2.2 ± 0.7 nM | Inhibition of [¹⁴C]-AMG uptake in HA-tagged hSGLT1-expressing HEK293 cells | 1.23 |
hSGLT2 | 2.7 ± 0.8 nM | Inhibition of [¹⁴C]-AMG uptake in HA-tagged hSGLT2-expressing HEK293 cells | - |
mSGLT1 | Comparable | Species cross-reactivity assessment | Not calculated |
rSGLT1 | Comparable | Species cross-reactivity assessment | Not calculated |
dSGLT1 | Comparable | Species cross-reactivity assessment | Not calculated |
Despite nearly equipotent inhibition at the molecular level, LX-2761 achieves functional selectivity for intestinal SGLT1 in vivo through pharmacokinetic compartmentalization. Its minimal systemic exposure (low oral bioavailability) prevents significant interaction with renal SGLT2, confining pharmacological activity predominantly to the gastrointestinal tract [1] [5]. This spatial selectivity differentiates LX-2761 from systemically absorbed dual inhibitors like sotagliflozin (SGLT2 IC₅₀ = 1.8 nM; SGLT1 IC₅₀ = 36 nM) [9].
Mechanistically, intestinal SGLT1 inhibition by LX-2761 delays glucose absorption, reducing postprandial hyperglycemia. Additionally, undigested glucose reaching the distal intestine stimulates enteroendocrine responses, increasing circulating levels of glucagon-like peptide-1 (GLP-1) and peptide YY – hormones involved in satiety and glucose regulation [5] [9]. This dual-pathway modulation (direct absorption blockade + indirect incretin effect) represents a unique therapeutic approach for glycemic control.
Development Status: LX-2761 has progressed to Phase I clinical evaluation for type 2 diabetes mellitus (NCT not disclosed in sources), representing the initial stage of human testing [8]. Preclinical data generated in murine models demonstrate significant reductions in postprandial glucose excursions and improvements in glycemic control without inducing significant glucosuria, consistent with its mechanism as a gut-restricted agent [5] [8].
Table 4: Comparison with Reference SGLT Inhibitors
Inhibitor | SGLT1 IC₅₀ | SGLT2 IC₅₀ | Clinical Status | Primary Action Site |
---|---|---|---|---|
LX-2761 | 2.2 nM | 2.7 nM | Phase I (2025) | Intestinal lumen |
Phlorizin | ~300 nM | ~100 nM | Not developed (natural) | Systemic (non-selective) |
Sotagliflozin | 36 nM | 1.8 nM | Approved (2022) | Systemic (renal/intestinal) |
Mizagliflozin | Selective | >1000 nM | Investigational | Intestinal lumen |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7